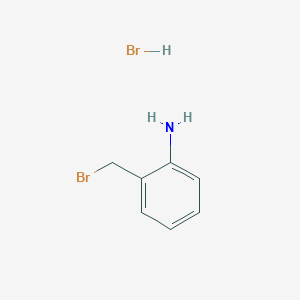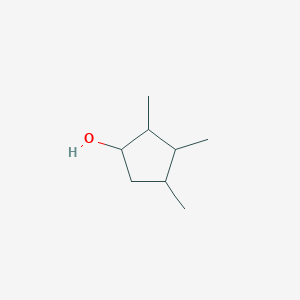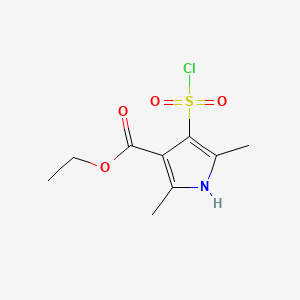
6-Azido-N-beta-D-glucopyranosylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-N-beta-D-glucopyranosylhexanamide is a chemical compound with the molecular formula C12H22N4O6 It is characterized by the presence of an azido group (-N3) attached to a glucopyranosyl moiety, which is further linked to a hexanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-N-beta-D-glucopyranosylhexanamide typically involves multiple steps, starting from readily available precursors. One common approach is the azidation of a glucopyranosyl derivative, followed by the introduction of the hexanamide chain. The reaction conditions often require the use of azidating agents such as sodium azide (NaN3) in the presence of suitable solvents and catalysts to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Azido-N-beta-D-glucopyranosylhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used for reduction reactions.
Copper Catalysts: Used in click chemistry reactions.
Major Products Formed
Amine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through click chemistry reactions.
Applications De Recherche Scientifique
6-Azido-N-beta-D-glucopyranosylhexanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Utilized in the study of biomolecular interactions and as a probe for labeling biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Azido-N-beta-D-glucopyranosylhexanamide involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property is exploited in click chemistry for the efficient and selective labeling of biomolecules. Additionally, the compound’s glucopyranosyl moiety may interact with specific molecular targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
6-Azido-N-beta-D-glucopyranosylhexanamide can be compared with other azido-functionalized compounds, such as:
6-Azido-N-beta-D-glucopyranosylacetamide: Similar in structure but with a shorter acetamide chain.
6-Azido-N-beta-D-glucopyranosylpropionamide: Contains a propionamide chain instead of a hexanamide chain.
The uniqueness of this compound lies in its longer hexanamide chain, which may confer different physicochemical properties and reactivity compared to its shorter-chain analogs.
Propriétés
Formule moléculaire |
C12H22N4O6 |
|---|---|
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
6-azido-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H22N4O6/c13-16-14-5-3-1-2-4-8(18)15-12-11(21)10(20)9(19)7(6-17)22-12/h7,9-12,17,19-21H,1-6H2,(H,15,18)/t7-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
ICVUOQRXOAMGNZ-DVYMNCLGSA-N |
SMILES isomérique |
C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CCN=[N+]=[N-] |
SMILES canonique |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)

![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)



![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)



![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
